molecular formula C15H14Cl2N2O3 B5864917 N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-chlorophenyl)urea

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-chlorophenyl)urea

Cat. No.: B5864917
M. Wt: 341.2 g/mol
InChI Key: MGAGNRIHWBQDIC-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea: is an organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3/c1-21-13-8-12(14(22-2)7-11(13)17)19-15(20)18-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAGNRIHWBQDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CC=C(C=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea typically begins with 4-chloro-2,5-dimethoxyaniline and 4-chlorophenyl isocyanate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea.

Industrial Production Methods: In an industrial setting, the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

    Substitution: N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

Industry: N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects by binding to active sites on target proteins, thereby inhibiting or activating their functions.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N’-(4-methoxyphenyl)urea
  • N-(4-chloro-2-methoxyphenyl)-N’-(4-chlorophenyl)urea
  • N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-methylphenyl)urea

Comparison: N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

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